InChI=1S/C8H6FNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3
. The compound has a covalently-bonded unit count of 1 . 3-Fluoro-2-methoxybenzonitrile is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and a cyano group. Its molecular formula is C₈H₆FNO, and it has a molecular weight of approximately 155.14 g/mol. This compound falls under the category of substituted benzonitriles, which are significant in various chemical applications due to their versatile reactivity and structural properties.
3-Fluoro-2-methoxybenzonitrile can be synthesized from commercially available starting materials, primarily through halogenation and substitution reactions involving benzonitrile derivatives.
This compound is classified as an aromatic nitrile due to the presence of the cyano group (-C≡N) attached to the benzene ring. The presence of fluorine and methoxy groups allows for its classification as a halogenated aromatic compound.
The synthesis of 3-fluoro-2-methoxybenzonitrile can be achieved through several methods, with the following being prominent:
The molecular structure of 3-fluoro-2-methoxybenzonitrile features:
3-Fluoro-2-methoxybenzonitrile can undergo various chemical reactions, including:
The mechanism of action for 3-fluoro-2-methoxybenzonitrile varies depending on its application:
The exact mechanism often requires empirical studies to elucidate how these interactions modulate biological pathways.
3-Fluoro-2-methoxybenzonitrile has several scientific uses:
The unique combination of functional groups in 3-fluoro-2-methoxybenzonitrile makes it a valuable compound in both academic research and industrial applications, highlighting its versatility and significance in modern chemistry.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9